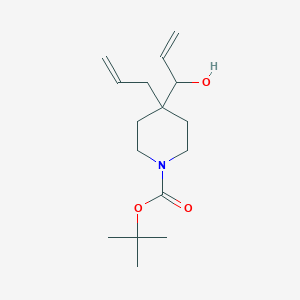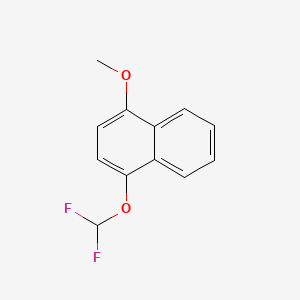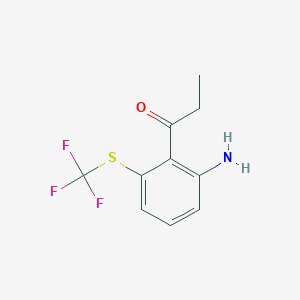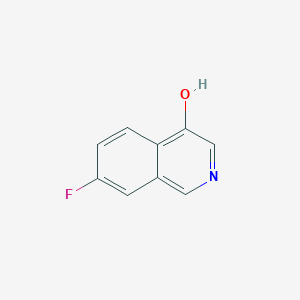
7-Fluoroisoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the isoquinoline ring. This compound has the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-fluoroisoquinolin-4-one, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
7-Fluoroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic components
Mécanisme D'action
The mechanism of action of 7-Fluoroisoquinolin-4-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties.
Comparaison Avec Des Composés Similaires
7-Bromo-4-fluoroisoquinolin-1(2H)-one: This compound has a bromine atom instead of a hydroxyl group at the 4th position.
6-Fluoroisoquinolin-3-ol: Similar structure but with the fluorine atom at the 6th position.
Uniqueness: 7-Fluoroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H6FNO |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
7-fluoroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H |
Clé InChI |
GHZITXZFJANYSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NC=C2C=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


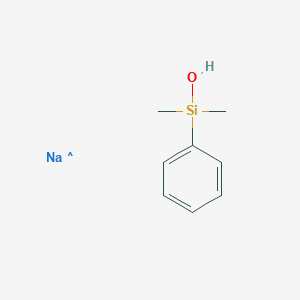
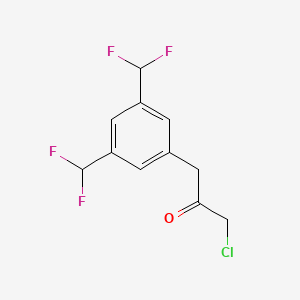
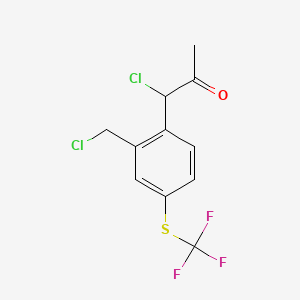

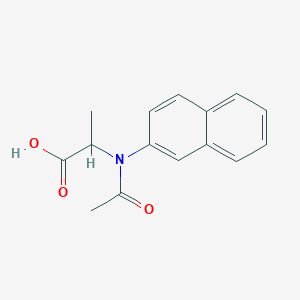
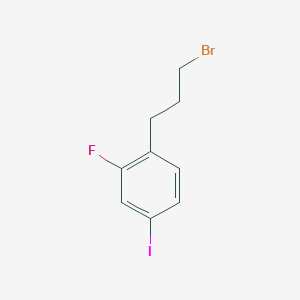
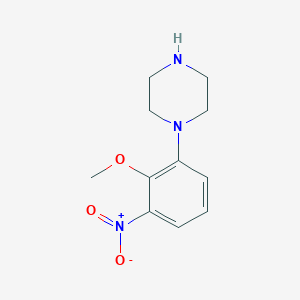
![11,22-dibromo-7,18-bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14052217.png)
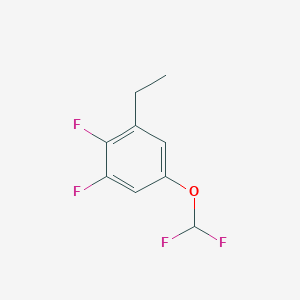
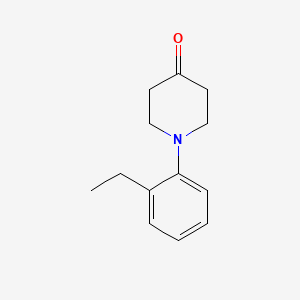
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
